N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry due to its potential use in preventing and treating dental caries. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which work together to promote remineralization of tooth enamel and prevent demineralization.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide works by binding to tooth enamel and releasing calcium and phosphate ions, which promote remineralization of the enamel. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to inhibit the growth of cariogenic bacteria by disrupting their ability to adhere to tooth surfaces and form dental plaque.

Biochemical and Physiological Effects:

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have a number of biochemical and physiological effects on the oral environment. It promotes the formation of hydroxyapatite crystals, which are essential for tooth enamel remineralization. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide also works to reduce the acidity of the oral environment, making it less conducive to the growth of cariogenic bacteria. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and improve overall oral health.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. Additionally, N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is stable and can be stored for extended periods of time without significant degradation. However, one limitation of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is that it can be difficult to work with due to its tendency to form aggregates and precipitates.

Future Directions

There are a number of potential future directions for research on N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide. One area of interest is the development of new formulations of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide that can be used in a wider range of oral care products. Additionally, research is needed to better understand the mechanisms of action of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide and how it interacts with other compounds in the oral environment. Finally, there is a need for further clinical trials to determine the efficacy of N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide in preventing and treating dental caries in humans.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide is synthesized through a process of chemical modification of casein, a protein found in milk. The casein is first hydrolyzed with a protease enzyme to produce CPP, which is then combined with ACP to form N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has been extensively studied for its potential use in preventing and treating dental caries. Research has shown that N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide can remineralize tooth enamel, reduce the growth of cariogenic bacteria, and inhibit the formation of dental plaque. N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide has also been shown to be effective in reducing tooth sensitivity and improving the overall health of teeth.

properties

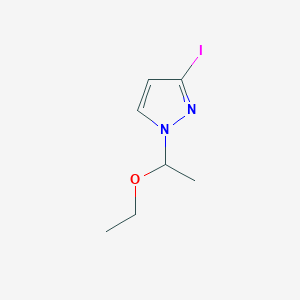

IUPAC Name |

N-(1-cyanocyclopentyl)-2-(2-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c15-10-14(7-3-4-8-14)16-13(18)9-21-12-6-2-1-5-11(12)17(19)20/h1-2,5-6H,3-4,7-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOXYJJXEVDLPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2849218.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2849220.png)

![Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2849221.png)

![(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2849224.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)